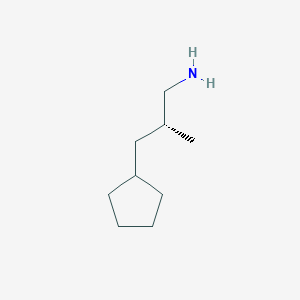

![molecular formula C16H11N3O3S B3000579 2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one CAS No. 326007-51-6](/img/structure/B3000579.png)

2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

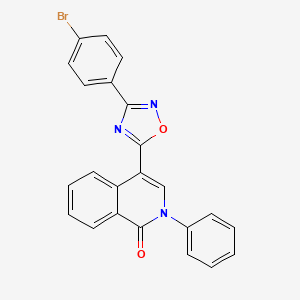

“2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one” is a complex organic compound that belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds . It is part of the broader family of imidazo[2,1-b][1,3]thiazines . These compounds are known for their significant bioactive properties .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 2-[(2,3-dibromopropyl)-sulfanyl]-6-ethoxy-1H-benzimidazole hydrochloride by the action of aqueous NaOAc in DMSO solution . This process results in the formation of the desired compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzimidazole ring fused with a thiazine ring . This unique structure contributes to its chemical properties and potential biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by the cyclization of sulfones . This process is facilitated by specific conditions and results in the formation of the desired compound .Aplicaciones Científicas De Investigación

Antimicrobial Agents

Summary of the Application

A series of 1,3,4-thiadiazole derivatives, which are structurally similar to your compound, were designed and synthesized for use as potent antimicrobial agents .

Methods of Application

The synthesis involved using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Results or Outcomes

The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Corrosion Inhibitors

Summary of the Application

Compounds with a [1,3]thiazino[3,2-a]benzimidazol-4-one scaffold, similar to your compound, have been studied for their efficiency as corrosion inhibitors for steel .

Methods of Application

The specific methods of application or experimental procedures for this application were not detailed in the available resources.

Results or Outcomes

The specific results or outcomes for this application were not detailed in the available resources.

Anti-Proliferative Agents

Summary of the Application

Compounds with a [1,3]thiazino[3,2-a]indol-4-one scaffold, similar to your compound, have been synthesized and tested for their anti-proliferative activity .

Methods of Application

The synthesis involved using indoline-2-thiones and propiolate esters in an aqueous medium . The conjugate addition of thiones first results in ethyl (3-(indol-2-yl)thio)acrylates in situ, which subsequently undergoes intramolecular cyclization to produce indole-fused thiazin-4-ones .

Results or Outcomes

The synthesized compounds were tested for their cytotoxic activity using MTT assay. The results revealed the anti-proliferative nature of these frameworks against triple negative breast cancer cell lines .

Cytotoxic Agents

Summary of the Application

Certain bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazole) derivatives, which are structurally similar to your compound, have been synthesized and evaluated for their cytotoxic activities .

Results or Outcomes

Compounds 8d, 8i, and 8l exhibited cytotoxic activities with potent IC50 values of 0.41, 0.12, and 0.86 μM against MDA-MB-231 cells and IC50 values of 2.14, 1.31, and 5.31 μM against MCF-7 cells .

Antituberculosis Agents

Summary of the Application

Fluorine-containing derivatives of imidazo[2,1-b]thiazines, which are structurally similar to your compound, have been characterized by antituberculosis activity against Mycobacterium tuberculosis H37Rv .

Results or Outcomes

Electroluminescent Materials for OLED Devices

Summary of the Application

In the past 5 years, imidazo[2,1-b]thiazine derivatives have found practical application and are being actively studied as electroluminescent materials for OLED devices .

Propiedades

IUPAC Name |

2-(3-nitrophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15-9-14(10-4-3-5-11(8-10)19(21)22)23-16-17-12-6-1-2-7-13(12)18(15)16/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRMBNJTHJWGOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)

![4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000500.png)

![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)

![N-(furan-2-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3000510.png)

![5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000511.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3000513.png)

![1-[2-Methyl-1-(1-methylindol-2-yl)propyl]benzotriazole](/img/structure/B3000519.png)